molecular formula C17H22F3N3O B2695260 N-[(1-cyclopropanecarbonylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine CAS No. 2415570-09-9

N-[(1-cyclopropanecarbonylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2695260
CAS No.: 2415570-09-9
M. Wt: 341.378
InChI Key: IOPASBSFGYUMJZ-UHFFFAOYSA-N
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Description

N-[(1-cyclopropanecarbonylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a cyclopropyl group, a trifluoromethyl-substituted pyridine ring, and a piperidine ring

Properties

IUPAC Name

cyclopropyl-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O/c1-22(15-10-14(4-7-21-15)17(18,19)20)11-12-5-8-23(9-6-12)16(24)13-2-3-13/h4,7,10,12-13H,2-3,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPASBSFGYUMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)C2CC2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropanecarbonylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as Ruppert-Prakash reagent (CF3TMS) under specific conditions.

    Piperidine Ring Formation: This can be synthesized through nucleophilic substitution reactions involving piperidine and appropriate electrophiles.

    Coupling Reactions: The final step involves coupling the synthesized fragments using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopropanecarbonylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like mCPBA or KMnO4.

    Reduction: Employing reducing agents such as LiAlH4 or NaBH4.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane at room temperature.

    Reduction: NaBH4 in methanol under reflux conditions.

    Substitution: Nucleophiles like NaN3 in DMF at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(1-cyclopropanecarbonylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: Its unique structural features make it a candidate for developing new materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N-[(1-cyclopropanecarbonylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the piperidine ring facilitates its interaction with hydrophobic pockets in the target molecules. This compound may modulate the activity of its targets by either inhibiting or activating them, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-cyclopropanecarbonylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine: Similar compounds include those with variations in the substituents on the pyridine or piperidine rings, such as

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile and make it a more effective compound in various applications.

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